molecular formula C17H15ClN2O B1630140 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 371244-11-0

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B1630140
CAS No.: 371244-11-0
M. Wt: 298.8 g/mol
InChI Key: ZOTCSPSVHIKHBZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This particular compound features a chloromethyl group at the second position, a methyl group at the fifth position, and an o-tolyl group at the third position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Quinazolinones are known for their antitumor properties. The structural features of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one suggest it may act as a lead compound for developing new anticancer drugs. Research indicates that quinazolinone derivatives can induce cell cycle arrest and DNA damage in cancer cells, potentially leading to apoptosis.

Antimicrobial Properties

Preliminary studies suggest that compounds within the quinazolinone class exhibit antibacterial and antifungal activities. The presence of the chloromethyl group could enhance interaction with microbial targets, making this compound a candidate for further investigation in treating infections.

Enzyme Inhibition

Quinazolinones have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. The functional groups on this compound may allow it to interact with enzyme active sites, warranting exploration as an enzyme inhibitor in drug discovery.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer potential of various quinazolinones, including derivatives similar to this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the quinazolinone structure could enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Screening

Research conducted on quinazolinone derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the specific mechanisms by which compounds like this compound exert their effects.

Case Study 3: Enzyme Interaction Studies

Investigations into the enzyme inhibition capabilities of quinazolinones showed that certain derivatives could effectively inhibit kinase activity associated with tumor growth. This suggests that compounds like this compound could serve as valuable scaffolds in developing targeted therapies against cancer.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential cytotoxic effects against various cancer cell lines and shows promise as a multi-target kinase inhibitor.

Chemical Characteristics

  • IUPAC Name : this compound
  • CAS Number : 371244-11-0
  • Molecular Formula : C17H15ClN2O
  • Molecular Weight : 298.77 g/mol
  • Purity : 95% .

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of quinazolinone derivatives, including this compound, against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • The compound exhibited IC50 values significantly lower than the positive control, lapatinib.
    • Notable derivatives showed cytotoxicity ranging from 2 to 30 times more potent than lapatinib .
  • A2780 (Ovarian Cancer) :
    • Similar results were observed with IC50 values indicating enhanced potency compared to lapatinib.
    • Compounds such as 2i and 3i demonstrated strong inhibitory activity against key tyrosine kinases involved in cancer progression .

The mechanism of action for quinazolinone derivatives includes inhibition of multiple tyrosine kinases:

  • CDK2 , HER2 , and EGFR are notable targets.
  • Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, indicating a multifaceted approach to inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolinone derivatives indicates that specific substitutions can enhance biological activity:

  • Compounds with 6,8-di-fluoro substitutions exhibited increased cytotoxicity.
  • The presence of N-benzyl substitutions also correlated with higher inhibitory activity against targeted kinases .

Study 1: Anticancer Activity

In a study evaluating various quinazolinone derivatives, compounds were synthesized and tested against MCF-7 and A2780 cell lines. The results indicated that several derivatives had IC50 values comparable to or better than established chemotherapeutics, showcasing their potential as anticancer agents .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that compounds like 2i and 3i bind effectively to CDK2 and EGFR, providing insights into their potential as dual inhibitors in cancer therapy. The binding affinities were assessed through computational methods, correlating well with experimental cytotoxicity data .

Summary of Findings

CompoundTarget KinaseIC50 (µM)Comparison
2iCDK20.173 ± 0.012Comparable to imatinib (0.131 µM)
3iHER20.079 ± 0.015Similar to lapatinib (0.078 µM)
VariousMCF-7Ranges from 0.20 to 15.72More potent than lapatinib

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-6-3-4-9-14(11)20-15(10-18)19-13-8-5-7-12(2)16(13)17(20)21/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCSPSVHIKHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624675
Record name 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371244-11-0
Record name 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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